molecular formula C11H11FN4 B2680435 N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine CAS No. 2309192-59-2

N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine

Cat. No.: B2680435
CAS No.: 2309192-59-2
M. Wt: 218.235
InChI Key: ONDGZBUAPIPPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine, also known as PF-06463922, is a small molecule inhibitor that is being developed for the treatment of cancer. It is a potent and selective inhibitor of the kinase enzyme, protein kinase B (AKT), which is a key component of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer cells.

Mechanism of Action

N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine is a selective inhibitor of AKT, which is a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation, survival, and migration. By inhibiting AKT, this compound blocks the downstream effects of this pathway, leading to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical models of cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs, suggesting that it may have potential for use in combination therapies.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine is its selectivity for AKT, which reduces the risk of off-target effects. It is also highly potent, with low nanomolar IC50 values in vitro. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine research. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other anti-cancer drugs. Another area of interest is the development of more soluble formulations of this compound, which would make it easier to administer in vivo. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine involves several steps, including the reaction of 5-fluoropyridine-2-carboxylic acid with 5,6-dimethylpyrimidine-4-amine to form the corresponding acid chloride. This is then reacted with an amine to produce the final product. The synthesis has been optimized to produce a high yield and purity of this compound.

Scientific Research Applications

N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown potent anti-tumor activity in a wide range of cancer cell lines, including those that are resistant to other targeted therapies. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel, in preclinical models.

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c1-7-8(2)14-6-15-11(7)16-10-4-3-9(12)5-13-10/h3-6H,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDGZBUAPIPPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1NC2=NC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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